molecular formula C19H21NO4 B1339057 2-[2-(Fmoc-amino)ethoxy]ethanol CAS No. 299430-87-8

2-[2-(Fmoc-amino)ethoxy]ethanol

Cat. No. B1339057
M. Wt: 327.4 g/mol
InChI Key: DUVHQSUZTXSLMW-UHFFFAOYSA-N
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Description

The compound "2-[2-(Fmoc-amino)ethoxy]ethanol" is related to the field of synthetic organic chemistry, particularly in the context of surfactants and protected amino alcohols. The Fmoc group, which stands for 9-fluorenylmethoxycarbonyl, is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The presence of an ethoxyethanol moiety suggests solubility in organic solvents and potential applications in surfactant chemistry.

Synthesis Analysis

The synthesis of Fmoc-protected amino alcohols can be achieved through the aminohydroxylation of alkenes using FmocNHCl as a nitrogen source. This method, as described in the research, provides racemic Fmoc-protected amino alcohols with excellent regioselectivity, although the yields can be low to modest. The addition of triethylamine (TEA) can sometimes improve the yield and regioselectivity of the reaction . Another related synthesis involves the preparation of Fmoc-protected amino acids with N-alkylaminooxy side chains, which are useful for the synthesis of neoglycopeptides .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino alcohols includes the Fmoc group, which is a bulky protecting group that can be removed under basic conditions. This group is attached to the nitrogen of an amino alcohol, which is a molecule containing both an amino group and a hydroxyl group. The structure is designed to be stable during peptide synthesis and can be deprotected when necessary .

Chemical Reactions Analysis

Fmoc-protected amino alcohols can undergo various chemical reactions, particularly in the context of peptide synthesis. They can be coupled with other amino acids to form peptides while the Fmoc group protects the amino functionality. The deprotection of the Fmoc group can be achieved under basic conditions, allowing for further elongation of the peptide chain . Additionally, the amino alcohols can be used to synthesize glycopeptide mimics through chemoselective reactions with reducing sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino alcohols and related compounds are influenced by the presence of the Fmoc group and the ethoxyethanol moiety. The Fmoc group increases the hydrophobicity of the molecule, which can affect its solubility in organic solvents. The ethoxyethanol part of the molecule may confer surfactant properties, as seen in related compounds where the critical micelle concentration and surface parameters are temperature-dependent and hydrophobic . The viscosity and density of related binary mixtures have been studied, and the excess molar volume and viscosity deviations have been calculated, providing insight into the interactions between the components in these mixtures .

Scientific Research Applications

Application 12: Propellants and Blowing Agents

These applications are based on the potential uses of “2-[2-(Fmoc-amino)ethoxy]ethanol” and are not exhaustive. For detailed experimental procedures and quantitative results, it would be necessary to consult specific scientific literature or databases .

Application 18: Electronic Applications

These applications are speculative and based on the potential chemical properties and uses of “2-[2-(Fmoc-amino)ethoxy]ethanol”. For detailed experimental procedures and quantitative results, it would be necessary to consult specific scientific literature or databases .

Safety And Hazards

When handling “2-[2-(Fmoc-amino)ethoxy]ethanol”, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVHQSUZTXSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

179398-62-0
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179398-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50465246
Record name 2-[2-(Fmoc-amino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Fmoc-amino)ethoxy]ethanol

CAS RN

299430-87-8
Record name 2-[2-(Fmoc-amino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LT Hales, PE Thompson - Chemistry–A European Journal, 2023 - Wiley Online Library
Developing straightforward but flexible approaches to PROTAC synthesis that can incorporate the structural elements of emerging designs can improve the quality and efficiency of …
D Landry, CG Zhan - 2000 - core.ac.uk
Cooper et al., Rapid and robust protection against cocaine-induced lethality in rats by the bacterial cocaine esterase, Molecular Pharmacology, 2006, vol. 70, No. 6, pp. 1885-1891. …
Number of citations: 2 core.ac.uk

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